molecular formula C8H17N3O2 B12794697 4-Hydroxy-N,N,4-trimethyl-4lambda(5)-piperazine-1-carboxamide CAS No. 6281-74-9

4-Hydroxy-N,N,4-trimethyl-4lambda(5)-piperazine-1-carboxamide

Cat. No.: B12794697
CAS No.: 6281-74-9
M. Wt: 187.24 g/mol
InChI Key: AWIJYZXGPUQIGN-UHFFFAOYSA-N
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Description

4-Hydroxy-N,N,4-trimethyl-4lambda(5)-piperazine-1-carboxamide is a synthetic organic compound belonging to the piperazine family. Piperazines are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N,N,4-trimethyl-4lambda(5)-piperazine-1-carboxamide typically involves the reaction of piperazine derivatives with appropriate reagents to introduce the hydroxy and carboxamide functional groups. The reaction conditions may include:

    Reagents: Starting materials such as piperazine, methylating agents, and carboxylating agents.

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature and Pressure: Controlled temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized for cost-effectiveness, yield, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N,N,4-trimethyl-4lambda(5)-piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carboxamide groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-Hydroxy-N,N,4-trimethyl-4lambda(5)-piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A parent compound with similar structural features.

    N-Methylpiperazine: A derivative with one methyl group.

    4-Hydroxy-2-methylpiperazine: A compound with similar functional groups.

Uniqueness

4-Hydroxy-N,N,4-trimethyl-4lambda(5)-piperazine-1-carboxamide is unique due to its specific combination of hydroxy, methyl, and carboxamide groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

CAS No.

6281-74-9

Molecular Formula

C8H17N3O2

Molecular Weight

187.24 g/mol

IUPAC Name

N,N,4-trimethyl-4-oxidopiperazin-4-ium-1-carboxamide

InChI

InChI=1S/C8H17N3O2/c1-9(2)8(12)10-4-6-11(3,13)7-5-10/h4-7H2,1-3H3

InChI Key

AWIJYZXGPUQIGN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1CC[N+](CC1)(C)[O-]

Origin of Product

United States

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